molecular formula C18H23N3O2 B2860083 N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide CAS No. 1049374-38-0

N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide

Cat. No.: B2860083
CAS No.: 1049374-38-0
M. Wt: 313.401
InChI Key: JHZKLOMEMQUTHE-UHFFFAOYSA-N
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Description

N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring, a piperazine moiety, and a carboxamide group, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide typically involves the reaction of 4-phenylpiperazine with a suitable furan-2-carboxylic acid derivative. One common method includes the use of reductive amination, where the furan-2-carboxylic acid is first converted to its corresponding aldehyde, which then reacts with 4-phenylpiperazine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide is unique due to its combination of a furan ring and a piperazine moiety, which imparts distinct chemical and biological properties. Its potential as an acetylcholinesterase inhibitor and antimicrobial agent sets it apart from other similar compounds.

Properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c22-18(17-8-4-15-23-17)19-9-5-10-20-11-13-21(14-12-20)16-6-2-1-3-7-16/h1-4,6-8,15H,5,9-14H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZKLOMEMQUTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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